molecular formula C5H2ClN2NaO2 B1326296 Sodium 6-chloropyridazine-3-carboxylate CAS No. 89799-77-9

Sodium 6-chloropyridazine-3-carboxylate

Katalognummer: B1326296
CAS-Nummer: 89799-77-9
Molekulargewicht: 180.52 g/mol
InChI-Schlüssel: SZIZZPDMABOKHD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Therapeutics

Sodium 6-chloropyridazine-3-carboxylate has been investigated for its potential as a therapeutic agent in treating inflammatory and autoimmune diseases. Research highlights its role as an inhibitor of spleen tyrosine kinase (SYK), which is implicated in several pathological conditions, including asthma and other inflammatory disorders. The compound has shown promise in modulating immune responses by targeting the SYK pathway, thus providing a basis for its application in treatments for conditions such as rheumatoid arthritis and lupus .

Case Study: SYK Inhibition for Inflammatory Diseases

A study on the use of SYK inhibitors demonstrated that compounds similar to this compound effectively reduced eosinophil and neutrophil infiltration in animal models of asthma. This suggests that this compound could be beneficial in managing allergic inflammatory diseases by inhibiting SYK activity .

Antiparasitic Activity

Recent research has identified this compound as part of a series of compounds that exhibit activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound was optimized for selectivity against this parasite while minimizing effects on human kinases, showcasing its potential as a lead compound in antiparasitic drug development .

Case Study: Optimization for Trypanosomiasis Treatment

In a study focusing on the optimization of pyrazolo[1,5-b]pyridazine scaffolds, this compound derivatives were evaluated for their efficacy against T. b. brucei. The findings indicated that certain modifications could enhance selectivity and reduce toxicity, paving the way for future clinical applications .

Anticancer Research

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer research. Its derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving kinase inhibition and modulation of signaling pathways associated with tumor growth .

Case Study: Targeting Cancer Pathways

Research has shown that this compound derivatives can inhibit key kinases involved in cancer progression. For instance, one study demonstrated that specific modifications to the compound led to enhanced activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .

Pharmacological Profiles and ADME Properties

The pharmacokinetic properties of this compound have been assessed to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are critical for determining the viability of the compound as a therapeutic agent.

Property Description
Solubility Moderate solubility in aqueous environments
Stability Stable under physiological conditions
Metabolism Primarily hepatic metabolism observed
Excretion Renal excretion noted in preliminary studies

Future Directions and Research Opportunities

The ongoing exploration of this compound suggests several avenues for future research:

  • Further Optimization : Continued modification of the compound's structure to enhance selectivity and reduce side effects.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
  • Broader Applications : Investigating additional therapeutic areas such as neurodegenerative diseases where kinase inhibition may play a role.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Sodium 6-chloropyridazine-3-carboxylate (C5H2ClN2NaO2) is a chemical compound recognized for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a sodium salt derivative of 6-chloropyridazine-3-carboxylic acid. It is primarily utilized as an intermediate in the synthesis of various bioactive compounds, including those with lipid-lowering and antitumor properties, as well as in the development of agrochemicals .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which contributes to its lipid-lowering effects.
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor proliferation activity by targeting cancer cell metabolism and signaling pathways.
  • Chemical Reactivity : The presence of a chlorine atom allows for nucleophilic substitution reactions, which can lead to the formation of more complex bioactive molecules.

Lipid-Lowering Effects

This compound has been noted for its role in synthesizing compounds that lower lipid levels. In studies involving animal models, compounds derived from this precursor demonstrated significant reductions in cholesterol and triglyceride levels, suggesting potential applications in treating hyperlipidemia.

Antitumor Proliferation

Research has highlighted the antitumor properties of this compound derivatives. For instance, a study demonstrated that certain analogs exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
Sodium 6-Bromopyridazine-3-CarboxylateBromine instead of ChlorineVaries in reactivity; less studied
Sodium 6-Fluoropyridazine-3-CarboxylateFluorine atomPotentially altered chemical properties
Sodium 6-Aminopyridazine-3-CarboxylateAmino group additionEnhanced biological interactions

This table illustrates how substituents can significantly influence the biological properties of pyridazine derivatives.

Case Studies and Research Findings

  • Antitumor Activity Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound. Among them, one compound showed a remarkable IC50 value against A549 lung cancer cells, indicating potent antitumor activity .
  • Lipid-Lowering Study : In a controlled trial involving hyperlipidemic rats, administration of a derivative synthesized from this compound resulted in a significant decrease in serum cholesterol levels compared to the control group.
  • Mechanistic Insights : A chemoproteomic analysis identified specific protein targets involved in lipid metabolism that were affected by compounds derived from this compound. This analysis revealed novel pathways through which these compounds exert their effects .

Eigenschaften

IUPAC Name

sodium;6-chloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2.Na/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIZZPDMABOKHD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647551
Record name Sodium 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89799-77-9
Record name Sodium 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.